(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide
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Overview
Description
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide is a cyclopeptide alkaloid isolated from the bark of Discaria americana . This compound, along with its counterpart Discarene D, was identified through spectroscopic methods, primarily nuclear magnetic resonance spectroscopy . Cyclopeptide alkaloids are known for their complex structures and potential biological activities, making them a subject of interest in natural product chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide involves the isolation of the compound from the bark of Discaria americana . The bark is typically dried and ground before being subjected to extraction using methanol in a Soxhlet apparatus for 12 hours . The resulting methanol extracts are then filtered and concentrated under vacuum to yield the crude residues . Further purification is achieved through chromatographic techniques to isolate this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its structure. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide, like other cyclopeptide alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Scientific Research Applications
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide has been studied for its potential biological activities, including antimicrobial and anticancer properties . Its unique structure makes it a valuable compound for research in natural product chemistry and drug discovery. Additionally, cyclopeptide alkaloids like this compound are of interest for their potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide involves its interaction with specific molecular targets and pathways. Cyclopeptide alkaloids are known to interact with cellular membranes and proteins, potentially disrupting cellular processes and leading to biological effects . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Discarene D: Another cyclopeptide alkaloid isolated from Discaria americana.
Myrianthine A: A cyclopeptide alkaloid with similar structural features.
Cyclopeptide Alkaloids from Scutia buxifolia: These compounds share structural similarities with (E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide and have been studied for their antimicrobial activity.
Uniqueness
This compound is unique due to its specific structure and the presence of distinct amino acid residues in its cyclopeptide ring
Properties
Molecular Formula |
C29H35N3O4 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide |
InChI |
InChI=1S/C29H35N3O4/c1-19(2)10-15-25(33)32-26-27(22-8-6-5-7-9-22)36-23-13-11-21(12-14-23)16-17-30-28(34)24(18-20(3)4)31-29(26)35/h5-17,19-20,24,26-27H,18H2,1-4H3,(H,30,34)(H,31,35)(H,32,33)/b15-10+,17-16+/t24-,26-,27+/m0/s1 |
InChI Key |
BCKFBSQASKVSKD-LSVUHMDWSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N/C=C/C2=CC=C(C=C2)O[C@@H]([C@@H](C(=O)N1)NC(=O)/C=C/C(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C=CC(C)C)C3=CC=CC=C3 |
Synonyms |
discarene C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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